![molecular formula C9H17NO3 B577786 2-Oxa-7-azaspiro[3.5]nonane acetate CAS No. 1313369-52-6](/img/structure/B577786.png)

2-Oxa-7-azaspiro[3.5]nonane acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

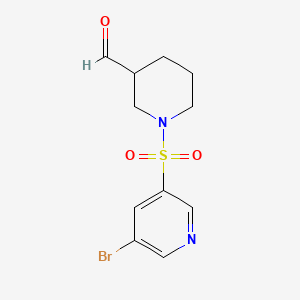

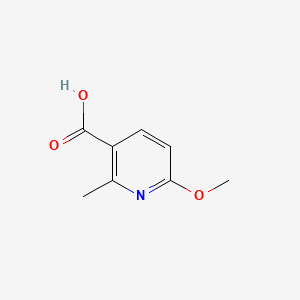

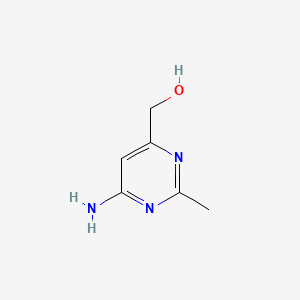

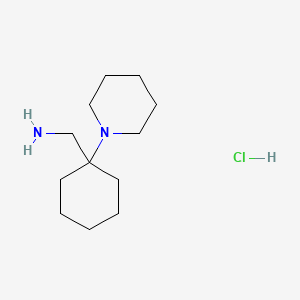

2-Oxa-7-azaspiro[3.5]nonane, also known by its CAS Number 241820-91-7, is a compound with a molecular weight of 127.19 . It is used in the preparation of benzothienoazepine compounds as respiratory syncytial virus RNA polymerase inhibitors . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Molecular Structure Analysis

The molecular structure of 2-Oxa-7-azaspiro[3.5]nonane is represented by the linear formula C7H13NO . The InChI code for this compound is 1S/C7H13NO/c1-3-8-4-2-7(1)5-9-6-7/h8H,1-6H2 .Physical And Chemical Properties Analysis

2-Oxa-7-azaspiro[3.5]nonane is a solid or semi-solid or lump or liquid . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 208.4±40.0 °C at 760 mmHg, and a flash point of 74.4±16.8 °C .Aplicaciones Científicas De Investigación

Spirocyclic Oxetane-Fused Benzimidazole Synthesis

- Gurry, McArdle, and Aldabbagh (2015) described a synthesis method for 2-oxa-7-azaspiro[3.5]nonane. They focused on converting spirocyclic oxetanes into benzimidazoles, highlighting the potential of these compounds in creating novel tetracyclic systems (Gurry, McArdle, & Aldabbagh, 2015).

Mn(III)-Based Synthesis of Oxaspiro Nonanediones

- Huynh, Nguyen, and Nishino (2017) developed a one-pot synthesis method for 2-oxa-7-azaspiro[4.4]nonane-8,9-diones. This process involved Mn(III)-based oxidation, indicating a novel approach to synthesizing these compounds (Huynh, Nguyen, & Nishino, 2017).

Strategies in Spiroaminals Synthesis

- Sinibaldi and Canet (2008) reviewed different strategies for synthesizing spiroaminals, including 1-oxa-7-azaspiro[5.5]undecane and related compounds. They highlighted their biological activities and the challenges in their chemical synthesis (Sinibaldi & Canet, 2008).

Applications in Synthetic Chemistry

- The synthesis of various spirocyclic systems, including 1-oxa-7-azaspiro[5.5]undecane, by Holmes et al. (1984), Nagasaka, Sato, and Saeki (1997), and others, demonstrates the versatility of these compounds in synthetic chemistry. They serve as building blocks for more complex molecular structures (Holmes et al., 1984); (Nagasaka, Sato, & Saeki, 1997).

Multifunctional Modules in Drug Discovery

- Li, Rogers-Evans, and Carreira (2013) synthesized thia/oxa-azaspiro[3.4]octanes as novel, multifunctional modules for drug discovery. These spirocycles are designed to be structurally diverse and potentially useful in various medicinal chemistry applications (Li, Rogers-Evans, & Carreira, 2013).

Catalytic Hydrogenation in Organic Synthesis

- Sukhorukov et al. (2008) explored the use of [(5,6-Dihydro-4 H-1,2-oxazin-3-yl)methyl]malonates in organic synthesis. They demonstrated a catalytic hydrogenation process to transform these compounds into methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates, offering insights into novel organic synthesis methods (Sukhorukov et al., 2008).

Safety and Hazards

The compound is classified as hazardous. It has a GHS05 pictogram, a signal word of “Danger”, and hazard statements including H314 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (if in eyes, rinse cautiously with water for several minutes; remove contact lenses if present and easy to do; continue rinsing), and P310 (immediately call a poison center or doctor/physician) . In combustion, it emits toxic fumes of carbon dioxide, carbon monoxide, and nitrogen oxides .

Mecanismo De Acción

Target of Action

It is used in the preparation of benzothienoazepine compounds, which are known to inhibit the respiratory syncytial virus rna polymerase .

Biochemical Pathways

It is known to be used in the synthesis of benzothienoazepine compounds, which have been shown to inhibit the respiratory syncytial virus RNA polymerase

Result of Action

As it is used in the synthesis of benzothienoazepine compounds, which are known to inhibit the respiratory syncytial virus RNA polymerase , it may contribute to the antiviral activity of these compounds.

Action Environment

It is recommended to store the compound in a dark place, sealed in dry conditions, at a temperature between 2-8°c .

Propiedades

IUPAC Name |

acetic acid;2-oxa-7-azaspiro[3.5]nonane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.C2H4O2/c1-3-8-4-2-7(1)5-9-6-7;1-2(3)4/h8H,1-6H2;1H3,(H,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUAPRYBANCHCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CNCCC12COC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxa-7-azaspiro[3.5]nonane acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B577714.png)